molecular formula C17H12O8 B1664401 Aflatoxin G1 9,10-epoxide CAS No. 120476-24-6

Aflatoxin G1 9,10-epoxide

Cat. No. B1664401
M. Wt: 344.3 g/mol
InChI Key: LINLJHREPZSLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aflatoxin G1 9,10-epoxide is a biochemical.

Scientific Research Applications

Carcinogenic Mechanisms

Aflatoxin G1 9,10-epoxide plays a critical role in aflatoxin carcinogenesis. The transformation of AFB1 into this epoxide intermediate is predominantly catalyzed by cytochromes P450 1A2 and 3A4 in humans. This biochemical process is significant as genetic variability in the expression of these enzymes may lead to substantial differences in individual susceptibility to the carcinogenic effects of aflatoxins. Detoxification mechanisms, such as those involving specific alpha class glutathione S-transferases (GSTs), are also important in understanding resistance to these carcinogenic effects in different species. This understanding opens up possibilities for chemo- and dietary intervention measures that could induce these protective enzymes in humans (Eaton & Gallagher, 1994).

DNA Interaction and Mutagenicity

The interaction of aflatoxin G1 9,10-epoxide with DNA is a key aspect of its carcinogenic potential. Studies have shown that this epoxide binds to G:C rich regions of DNA, forming adducts at the N7-position of guanine. This binding can induce activating mutations in the ras oncogene in experimental animals, primarily at codon 12. These findings highlight the significant role of aflatoxin G1 9,10-epoxide in the genotoxic effects of aflatoxins and the importance of understanding its interaction with DNA for developing cancer prevention strategies (Raney et al., 1990).

Species Susceptibility and Metabolism

The susceptibility of different species to aflatoxin B1 carcinogenesis, in which aflatoxin G1 9,10-epoxide is a key intermediate, varies widely. This variance is due to differences in the rates of generation of aflatoxin B1 metabolites, including the reactive epoxide. Understanding these interspecies differences in metabolite formation is crucial for assessing the carcinogenic potency of aflatoxin B1 across different species (Ramsdell & Eaton, 1990).

properties

CAS RN

120476-24-6

Product Name

Aflatoxin G1 9,10-epoxide

Molecular Formula

C17H12O8

Molecular Weight

344.3 g/mol

IUPAC Name

12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione

InChI

InChI=1S/C17H12O8/c1-20-6-4-7-10(11-13-17(24-13)25-16(11)22-7)12-8(6)5-2-3-21-14(18)9(5)15(19)23-12/h4,11,13,16-17H,2-3H2,1H3

InChI Key

LINLJHREPZSLCI-UHFFFAOYSA-N

SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aflatoxin G1 9,10-epoxide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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